![molecular formula C20H21N5O B2759077 8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2191266-38-1](/img/structure/B2759077.png)
8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C20H21N5O and its molecular weight is 347.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane, identified by its CAS number 2191266-38-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is C20H21N5O, with a molecular weight of 347.4 g/mol. The structure features a bicyclic framework combined with triazole and pyrrole moieties, which are known to influence biological interactions.
Property | Value |
---|---|
CAS Number | 2191266-38-1 |
Molecular Formula | C20H21N5O |
Molecular Weight | 347.4 g/mol |
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of neuropharmacology and oncology. Its structural components suggest potential interactions with various biological targets, including receptors involved in neurotransmission and cancer cell proliferation.
Neuropharmacological Activity
Research indicates that compounds similar to this compound may exhibit significant activity at dopamine receptors, particularly D3 receptors. A study highlighted the importance of specific structural modifications in enhancing receptor selectivity and affinity, which is crucial for developing effective therapeutic agents targeting neuropsychiatric disorders .
Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study screened a library of compounds for anticancer activity using multicellular spheroids as models and identified several promising candidates with mechanisms involving apoptosis and cell cycle arrest . The unique structure of the compound contributes to its ability to disrupt cellular processes in malignant cells.
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds suggests that the presence of both the triazole and pyrrole rings is essential for enhancing biological activity. Modifications on these rings can lead to variations in potency and selectivity towards specific targets:
Modification | Effect on Activity |
---|---|
Triazole substitution | Increased affinity for D3 receptors |
Pyrrole modifications | Enhanced cytotoxicity against cancer cells |
Case Studies
Case Study 1: Neuropharmacological Evaluation
A series of analogs were synthesized based on the core structure of this compound to evaluate their binding affinity at dopamine receptors. The results indicated that certain derivatives exhibited up to 400-fold selectivity for D3 over D2 receptors, making them suitable candidates for further development in treating disorders like schizophrenia .
Case Study 2: Anticancer Screening
In a recent screening effort, this compound was evaluated alongside other triazole-containing compounds for their efficacy against breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting a potential mechanism involving interference with cell signaling pathways critical for tumor growth .
特性
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(15-3-5-16(6-4-15)23-10-1-2-11-23)25-17-7-8-18(25)14-19(13-17)24-12-9-21-22-24/h1-6,9-12,17-19H,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEBKYVJHLJXAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)N4C=CC=C4)N5C=CN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。